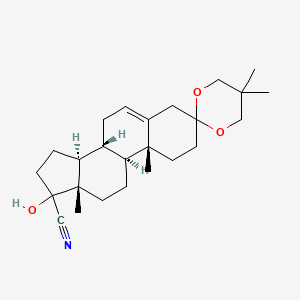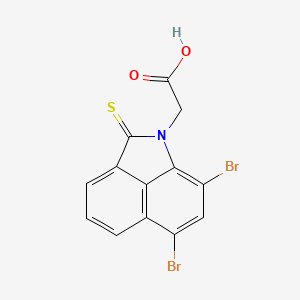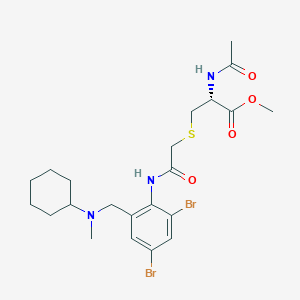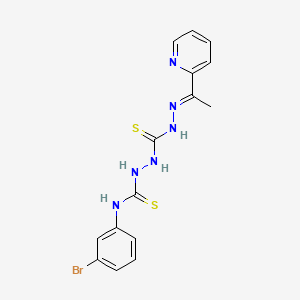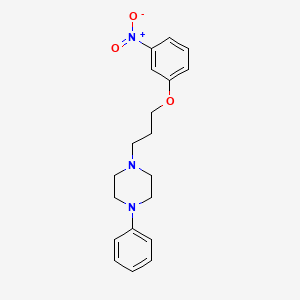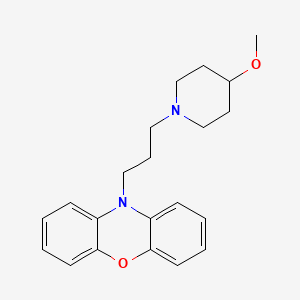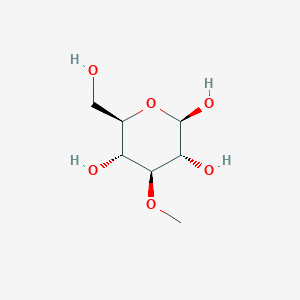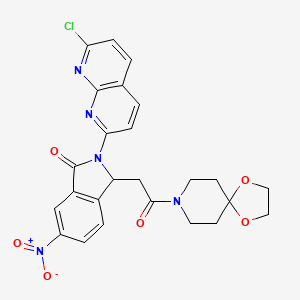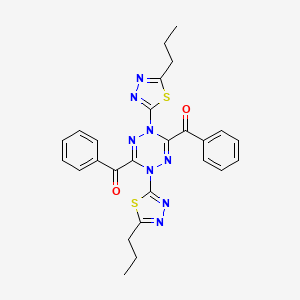
Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanon, (1,4-Dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3,6-diyl)bis(phenyl-) ist eine komplexe organische Verbindung, die eine einzigartige Kombination aus Thiadiazol- und Tetrazinringen aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methanon, (1,4-Dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3,6-diyl)bis(phenyl-) beinhaltet in der Regel mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung der Thiadiazol- und Tetrazin-Zwischenprodukte beginnen, gefolgt von deren Kupplung unter bestimmten Bedingungen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Hydrazinderivate, Schwefelquellen und verschiedene Katalysatoren, um die Bildung der heterocyclischen Ringe zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and tetrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
Methanon, (1,4-Dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3,6-diyl)bis(phenyl-) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können variieren, beinhalten aber typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, was zu verschiedenen Derivaten der ursprünglichen Verbindung führt.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzieller Einsatz bei der Entwicklung von bioaktiven Verbindungen oder als Sonde in biochemischen Studien.
Medizin: Erforschung seiner pharmakologischen Eigenschaften für die Medikamentenentwicklung.
Industrie: Verwendung bei der Herstellung von fortschrittlichen Materialien, wie z. B. Polymeren oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von Methanon, (1,4-Dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3,6-diyl)bis(phenyl-) hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität, den Agonismus oder Antagonismus von Rezeptoren oder die Modulation von Signalwegen umfassen.
Wirkmechanismus
The mechanism of action of Methanone, (1,4-dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu Methanon, (1,4-Dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3,6-diyl)bis(phenyl-) umfassen andere heterocyclische Verbindungen mit Thiadiazol- oder Tetrazinringen, wie z. B.:
- 1,3,4-Thiadiazol-Derivate
- 1,2,4,5-Tetrazin-Derivate
- Bis(heterocyclische) Verbindungen
Einzigartigkeit
Die Einzigartigkeit von Methanon, (1,4-Dihydro-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3,6-diyl)bis(phenyl-) liegt in seiner spezifischen Kombination aus funktionellen Gruppen und Ringsystemen, die im Vergleich zu anderen ähnlichen Verbindungen einzigartige chemische Eigenschaften und Reaktivität verleihen können. Diese Einzigartigkeit kann bei der Entwicklung neuartiger Materialien oder bioaktiver Moleküle mit spezifischen gewünschten Eigenschaften genutzt werden.
Eigenschaften
CAS-Nummer |
85811-01-4 |
|---|---|
Molekularformel |
C26H24N8O2S2 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
[6-benzoyl-1,4-bis(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C26H24N8O2S2/c1-3-11-19-27-29-25(37-19)33-23(21(35)17-13-7-5-8-14-17)32-34(26-30-28-20(38-26)12-4-2)24(31-33)22(36)18-15-9-6-10-16-18/h5-10,13-16H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
KGANFGWYBFXPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(S1)N2C(=NN(C(=N2)C(=O)C3=CC=CC=C3)C4=NN=C(S4)CCC)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



